

Validating the Anti-inflammatory Effects of Vonifimod In Vivo: A Comparative Guide

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Compound of Interest

Compound Name: Vonifimod

Cat. No.: B12397941

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of **Vonifimod** (formerly LC51-0255), a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, with other established anti-inflammatory agents. The information is supported by experimental data and detailed methodologies to assist in the evaluation and design of preclinical studies.

Executive Summary

Vonifimod is an orally available, potent, and selective S1P1 receptor modulator. Its primary mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes, leading to their sequestration in secondary lymphoid organs and a subsequent reduction in circulating lymphocytes. This lymphocyte sequestration is a key factor in its anti-inflammatory and immunomodulatory effects. Preclinical studies have demonstrated the efficacy of **Vonifimod** in animal models of autoimmune disease. This guide will compare its in vivo profile with that of other S1P1 modulators and standard-of-care anti-inflammatory drugs.

Data Presentation

Table 1: In Vitro Potency of Vonifimod and Comparator S1P1 Modulators

Compound	Target(s)	S1P1 EC50/IC50 (nM)	Primary Mechanism of Action
Vonifimod (LC51-0255)	S1P1	21.38 (EC50)	Selective S1P1 receptor modulation, leading to lymphocyte sequestration.
Fingolimod	S1P1, S1P3, S1P4, S1P5	~0.6-1.3 (EC50)	Non-selective S1P receptor modulation.
Siponimod	S1P1, S1P5	~0.39 (EC50)	Selective S1P1 and S1P5 receptor modulation.
Ponesimod	S1P1	~0.4 (IC50)	Selective S1P1 receptor modulation.
Ozanimod	S1P1, S1P5	~0.16 (EC50)	Selective S1P1 and S1P5 receptor modulation.

Table 2: In Vivo Efficacy of Vonifimod and Other S1P1 Modulators in Experimental Autoimmune Encephalomyelitis (EAE)

Compound	Animal Model	Dosing Regimen	Key Efficacy Readout
Vonifimod (LC51-0255)	Rat EAE	Oral, daily	Dose-dependent reduction of EAE severity.
Fingolimod	Mouse EAE	Oral, daily	Significant reduction in clinical score and CNS inflammation.
Siponimod	Mouse EAE	Oral, daily	Amelioration of clinical EAE and reduction in Th17 cytokines. [1]
Ponesimod	Mouse EAE	Oral, daily	Reduction in clinical severity, CNS inflammation, and demyelination. [2] [3]

Table 3: Comparative In Vivo Anti-Inflammatory Effects of S1P1 Modulators and Standard Drugs in Arthritis Models

Compound	Animal Model	Dosing Regimen	Key Efficacy Readout
IMMH001 (S1P1 Modulator)	Rat Collagen-Induced Arthritis (CIA)	Oral, daily	Significant inhibition of hind paw swelling and arthritic index; reduced pro-inflammatory cytokines in joints.[4] [5]
TASP0277308 (S1P1 Antagonist)	Mouse Collagen-Induced Arthritis (CIA)	Oral, daily	Significant suppression of arthritis development, even after disease onset.
Fingolimod	Mouse Collagen-Induced Arthritis (CIA)	Oral, daily	Inhibition of CD4+ T lymphocyte recruitment to joints and suppression of arthritis severity.
Ibuprofen (NSAID)	Rat Carrageenan-Induced Paw Edema	Oral	Dose-dependent reduction in paw edema.
Dexamethasone (Corticosteroid)	Rat Carrageenan-Induced Paw Edema	Intraperitoneal	Potent inhibition of paw edema.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

- Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used. They are acclimatized for at least one week prior to the experiment.

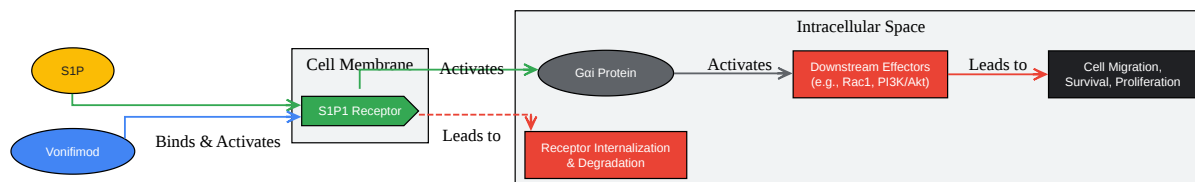
- Groups: Animals are divided into vehicle control, positive control (e.g., Indomethacin 5 mg/kg, i.p.), and **Vonifimod**/test compound groups at various doses.
- Dosing: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before carrageenan injection.
- Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.
- Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
- Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

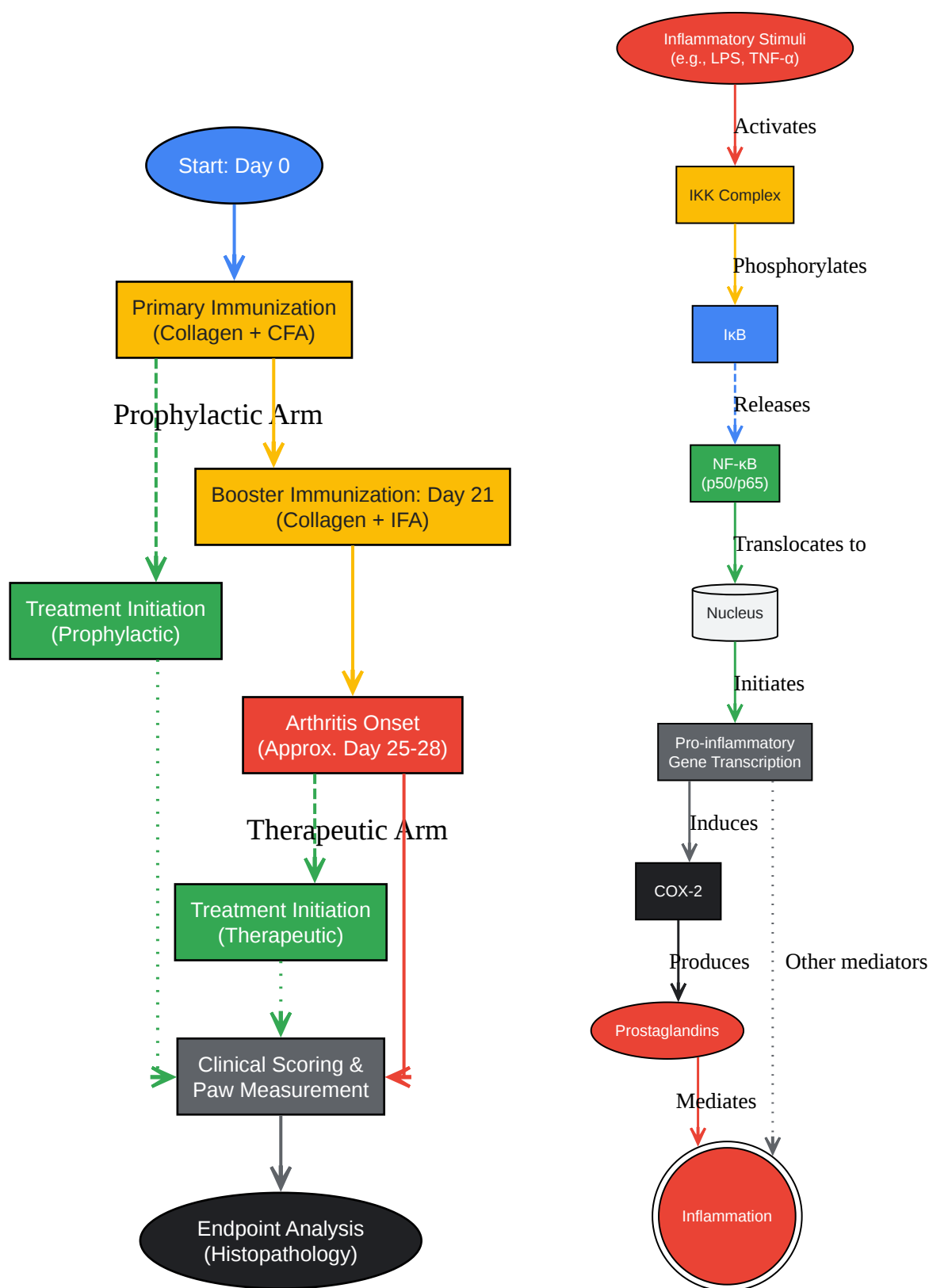
Collagen-Induced Arthritis (CIA) in Mice

This model is considered the gold standard for preclinical evaluation of rheumatoid arthritis therapeutics.

- Animals: DBA/1 mice (8-10 weeks old) are typically used due to their susceptibility to CIA.
- Immunization: On day 0, mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given on day 21.
- Treatment: Prophylactic treatment with **Vonifimod** or a comparator drug can be initiated from day 0 or day 21. Therapeutic treatment can be started after the onset of clinical signs of arthritis (typically around day 25-28).
- Clinical Assessment: The severity of arthritis is evaluated using a clinical scoring system (e.g., 0-4 for each paw, with a maximum score of 16 per mouse) based on erythema and swelling. Paw thickness is also measured using calipers.
- Histopathological Analysis: At the end of the study, joints are collected for histological assessment of inflammation, pannus formation, and cartilage/bone erosion.

Mandatory Visualization





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